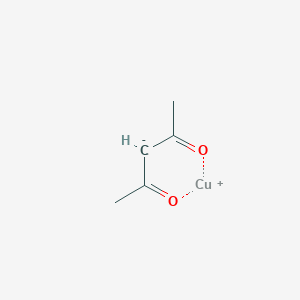
Copper(I)acetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(I) acetylacetonate is a coordination compound with the chemical formula Cu(C5H7O2). It is a copper complex where the copper ion is in the +1 oxidation state, coordinated with acetylacetonate ligands. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Copper(I) acetylacetonate can be synthesized through the reaction of copper(I) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolution of copper(I) chloride in an appropriate solvent such as ethanol.
- Addition of acetylacetone to the solution.
- Introduction of a base, such as sodium hydroxide, to facilitate the formation of the copper(I) acetylacetonate complex.
- The reaction mixture is then stirred and heated to promote the reaction, followed by cooling to precipitate the product.
Industrial Production Methods: Industrial production methods for copper(I) acetylacetonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Copper(I) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) acetylacetonate in the presence of oxidizing agents.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products:
Oxidation: Copper(II) acetylacetonate.
Reduction: Metallic copper.
Substitution: Copper complexes with different ligands.
科学的研究の応用
Copper(I) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the production of advanced materials, including thin films and nanoparticles, due to its stability and reactivity.
作用機序
The mechanism by which copper(I) acetylacetonate exerts its effects involves the coordination of the copper ion with the acetylacetonate ligands. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. In biological systems, the compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Copper(II) acetylacetonate: A similar compound where the copper ion is in the +2 oxidation state.
Nickel(II) acetylacetonate: A nickel complex with similar coordination properties.
Cobalt(II) acetylacetonate: A cobalt complex with similar coordination properties.
Uniqueness: Copper(I) acetylacetonate is unique due to its +1 oxidation state, which imparts different reactivity and stability compared to its +2 counterpart. This makes it particularly useful in specific catalytic and synthetic applications where the +1 oxidation state is advantageous.
特性
分子式 |
C5H7CuO2 |
|---|---|
分子量 |
162.65 g/mol |
IUPAC名 |
copper(1+);pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |
InChIキー |
KKBQOLVWHMQICV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


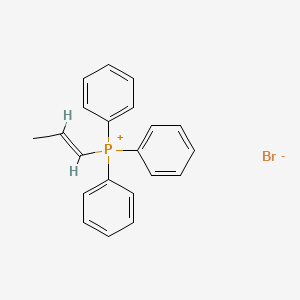

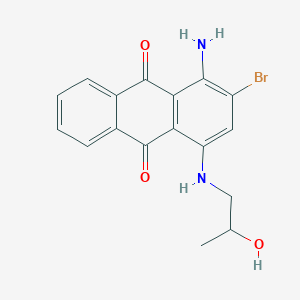



![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)

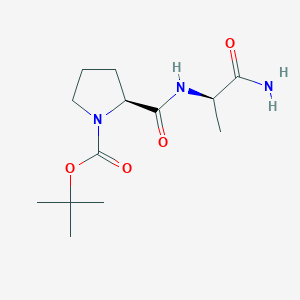
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
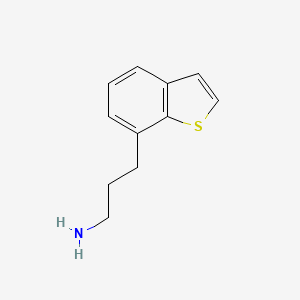
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)


